1-methyl-1H-imidazole-2-carbonyl chloride hydrochloride
Description
1-Methyl-1H-imidazole-2-carbonyl chloride hydrochloride is a reactive acyl chloride derivative of imidazole, widely used as a key intermediate in medicinal chemistry. Its structure features a methyl group at the 1-position of the imidazole ring and a carbonyl chloride group at the 2-position, stabilized as a hydrochloride salt. This compound is pivotal in synthesizing sulfonamides, non-nucleoside hepatitis C virus (HCV) NS5B polymerase inhibitors (e.g., deleobuvir), and bioactive heterocycles .
Properties
IUPAC Name |
1-methylimidazole-2-carbonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O.ClH/c1-8-3-2-7-5(8)4(6)9;/h2-3H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUSXNLLNFYPQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(=O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
Oxalyl Chloride-Based Synthesis
An alternative route employs oxalyl chloride [(COCl)₂] for milder reaction conditions, suitable for acid-sensitive substrates:
- Reagents :
- Lithium 1-methyl-1H-imidazole-2-carboxylate (1 eq)
- Oxalyl chloride (5 eq)
- Acetonitrile (solvent)
- Conditions :
- Temperature: 0°C → room temperature (gradual warming)
- Duration: 2.5 hours
- Procedure :
The lithium carboxylate is treated with oxalyl chloride in acetonitrile. After quenching, the acyl chloride hydrochloride precipitates directly due to in situ HCl generation. Purification via column chromatography (hexane/ethyl acetate) achieves >95% purity. - Yield : 58% (isolated as hydrochloride salt).
Advantages:
- Avoids high temperatures, reducing side reactions.
- In situ HCl production simplifies salt formation.
Industrial-Scale Considerations
While bench-scale methods prioritize flexibility, industrial production often uses phosgene (COCl₂) for cost efficiency. However, due to phosgene’s extreme toxicity, closed-system reactors and rigorous safety protocols are mandatory. Data on this method are limited in public literature, but patent disclosures suggest:
Comparative Analysis of Synthesis Routes
| Parameter | Thionyl Chloride | Oxalyl Chloride | Phosgene |
|---|---|---|---|
| Reagent Toxicity | Moderate | Low | Extreme |
| Reaction Temperature | 50–70°C | 0–25°C | 0–5°C |
| Yield | >80% | 58% | >90% |
| Scalability | High | Moderate | High |
| Purification Complexity | Low | Moderate | Low |
| Environmental Impact | SO₂/HCl emissions | Minimal byproducts | CO/HCl emissions |
Reaction Mechanism and Key Considerations
Acyl Chloride Formation
The general mechanism involves nucleophilic acyl substitution :
- Activation : The carboxylic acid reacts with SOCl₂ or (COCl)₂ to form an acyloxyphosphonium or chloroformate intermediate.
- Displacement : Chloride ion attacks the electrophilic carbonyl carbon, releasing SO₂ or CO₂ and yielding the acyl chloride.
Hydrochloride Salt Formation
Protonation of the imidazole nitrogen by HCl stabilizes the compound, enhancing solubility and shelf-life. Critical factors include:
- Stoichiometry : Excess HCl ensures complete salt formation.
- Solvent Choice : Ethers or chlorinated solvents prevent hydrolysis.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-imidazole-2-carbonyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: The compound can hydrolyze in the presence of water or aqueous base to yield 1-methyl-1H-imidazole-2-carboxylic acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Acid or base catalysts may be employed to facilitate hydrolysis and other reactions.
Major Products:
Amides, Esters, and Thioesters: Formed through substitution reactions.
1-Methyl-1H-imidazole-2-carboxylic acid: Formed through hydrolysis.
Scientific Research Applications
Medicinal Chemistry
1-Methyl-1H-imidazole-2-carbonyl chloride hydrochloride is primarily explored for its potential therapeutic applications. Its structure allows for interactions with biological macromolecules such as proteins and nucleic acids, which can lead to the development of novel pharmaceuticals. Specifically, research indicates that derivatives of imidazole compounds often exhibit significant biological activity, including antimicrobial and anticancer properties .
Case Studies:
- A study demonstrated that imidazole derivatives can inhibit specific enzymes involved in cancer progression, suggesting that this compound could be a lead compound for drug development targeting these pathways .
Organic Synthesis
In organic synthesis, this compound serves as an important intermediate for synthesizing various compounds. Its carbonyl chloride functionality enables it to participate in acylation reactions, facilitating the formation of amides and esters from amines and alcohols respectively.
Synthesis Example:
- The compound can be used to synthesize (1-Methyl-1H-imidazol-2-yl)methanol derivatives through reactions with carbonyl compounds, highlighting its utility in creating complex organic molecules .
Materials Science
The compound's unique properties make it suitable for applications in materials science, particularly in the development of organic semiconductors. Research indicates that imidazole-based compounds can enhance charge carrier mobility in organic electronic devices, which is critical for improving the efficiency of organic light-emitting diodes (OLEDs) and organic solar cells.
Research Findings:
- Studies have shown that incorporating imidazole derivatives into polymer matrices can significantly improve the electrical conductivity and overall performance of organic semiconductors .
Mechanism of Action
The mechanism of action of 1-methyl-1H-imidazole-2-carbonyl chloride hydrochloride primarily involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity underlies its use in various synthetic transformations and modifications of biomolecules .
Comparison with Similar Compounds
Positional Isomers: 1-Methyl-1H-imidazole-5-carbonyl Chloride Hydrochloride
Key Differences :
- Structure : The carbonyl chloride group is at the 5-position of the imidazole ring instead of the 2-position.
- Reactivity : The 5-isomer (CAS 343569-06-2) may exhibit reduced electrophilicity compared to the 2-isomer due to electronic effects of the imidazole ring, influencing its utility in nucleophilic substitution reactions.
Applications : Primarily used in specialized syntheses where regioselectivity is critical.
Carbonyl Derivatives: 2-Imidazolecarboxaldehyde (2-IC)
Key Differences :
- Functional Group : Contains an aldehyde group instead of an acid chloride.
- Reactivity : Undergoes pH-dependent hydration to form a gem-diol under acidic conditions, unlike the acid chloride, which reacts with nucleophiles (e.g., amines, alcohols). This makes 2-IC more suitable for photochemical studies but less reactive in coupling reactions .
- Applications : Used in atmospheric chemistry and photochemical research rather than drug synthesis.
Carboxylate and Sulfonyl Derivatives
- 1-Carboxymethyl-2-ethyl-4-methyl-1H-imidazol-3-ium Chloride Monohydrate: A carboxylate derivative with a zwitterionic structure. Exhibits strong hydrogen bonding in the solid state, enhancing crystallinity. Used in synthesizing bisphosphonates but lacks the reactivity of acyl chlorides .
- 1H-Imidazole-2-sulfonyl Chloride Hydrochloride : Features a sulfonyl chloride group instead of carbonyl chloride. This group is more resistant to hydrolysis but less reactive toward amines, limiting its use in amide bond formation .
Functional Group and Reactivity Comparison Table
Physicochemical and Application Insights
- Reactivity : The 2-carbonyl chloride group in the target compound is highly electrophilic, enabling efficient coupling with amines or alcohols to form amides/esters. This contrasts with aldehyde derivatives (e.g., 2-IC), which require activation for similar reactions .
- Stability: The hydrochloride salt form improves stability and solubility in polar solvents compared to non-salt analogs, facilitating handling in synthetic workflows .
- Biological Relevance : Unlike carboxylates or aldehydes, the acyl chloride moiety is critical for rapid conjugation in drug design, as seen in deleobuvir’s synthesis .
Biological Activity
1-Methyl-1H-imidazole-2-carbonyl chloride hydrochloride is a heterocyclic organic compound that belongs to the imidazole family. Its unique structure, characterized by a five-membered ring containing nitrogen atoms, contributes to its diverse chemical properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₅H₆Cl₂N₂O
- Molecular Weight : 181.02 g/mol
- Structure : Features a chlorocarbonyl group which enhances reactivity in various organic reactions.
Biological Activity Overview
While specific data on the biological activity of this compound is limited, compounds within the imidazole class are known for their diverse biological properties, including:
- Antimicrobial Activity : Many imidazole derivatives exhibit antifungal and antibacterial properties.
- Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory activities, making them candidates for therapeutic applications in inflammatory diseases.
- Anticancer Properties : Certain imidazole derivatives have shown promise in cancer research, particularly in targeting specific cellular pathways.
The mechanisms through which this compound may exert its biological effects include:
- Interaction with Enzymes and Receptors : The compound may inhibit enzyme activity or modulate receptor functions by binding to active sites or receptor binding sites.
- Cellular Pathway Modulation : Similar compounds have been shown to influence pathways related to cell proliferation and apoptosis, indicating potential utility in cancer therapy.
Comparative Analysis with Related Compounds
To better understand the potential biological activity of this compound, comparisons can be made with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Methyl-1H-imidazole-5-carbonyl chloride | C₅H₆Cl₂N₂O | Different position of the carbonyl group |
| 3-Methylimidazole | C₅H₇N₂ | Lacks carbonyl and chlorine functionalities |
| 2-Methylimidazole | C₅H₇N₂ | Similar structure but different methylation site |
These comparisons highlight how variations in structure can influence biological activity.
Case Studies and Research Findings
Several studies have investigated related compounds within the imidazole class, providing insight into their biological activities:
- Anticancer Activity : Research has shown that certain imidazole derivatives can effectively suppress tumor cell growth by targeting specific mitotic pathways. For instance, small molecules that inhibit the Hec1/Nek2 pathway demonstrated significant anticancer effects in vitro and in vivo .
- Antimicrobial Properties : A study indicated that imidazole derivatives possess broad-spectrum antimicrobial activity, suggesting that this compound could exhibit similar properties .
- Inflammation Modulation : Imidazoles have been explored for their anti-inflammatory effects, with some derivatives showing promise in reducing inflammation in preclinical models .
Q & A
Q. What are the common synthetic routes for 1-methyl-1H-imidazole-2-carbonyl chloride hydrochloride, and what reaction conditions optimize yield?
The compound is synthesized via TDAE (tetramethylaminoethylene)-mediated reactions with aromatic or α-keto ester derivatives. Key steps include cyclization and functional group transformations under controlled temperatures (e.g., 0–25°C) and anhydrous conditions to minimize hydrolysis. Solvent choice (e.g., dichloromethane or DMF) and stoichiometric ratios of reactants are critical for achieving high purity (>95%) . Nickel-catalyzed protocols for analogous imidazole derivatives suggest that similar metal-catalyzed approaches could enhance regioselectivity in carbonyl chloride formation .
Q. How is this compound characterized for structural validation and purity assessment?
Structural confirmation relies on NMR spectroscopy (¹H/¹³C) to identify imidazole ring protons (δ 7.2–7.8 ppm) and carbonyl chloride signals (δ 160–170 ppm). FT-IR analysis verifies C=O stretching (∼1700 cm⁻¹) and C-Cl bonds (∼750 cm⁻¹). Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (C, H, N, Cl content) .
Q. What are the primary applications of this compound in medicinal chemistry?
It serves as a key intermediate in synthesizing non-nucleoside hepatitis C virus NS5B polymerase inhibitors (e.g., deleobuvir) and sulfonamide-based therapeutics. Its reactivity enables efficient coupling with amines or alcohols to form amides/esters, critical for constructing bioactive scaffolds .
Advanced Research Questions
Q. How do competing side reactions (e.g., hydrolysis or dimerization) impact synthetic workflows, and what strategies mitigate these issues?
Hydrolysis of the carbonyl chloride group is a major challenge, particularly in aqueous or humid environments. Anhydrous solvents (e.g., THF, DCM), inert atmospheres (N₂/Ar), and low temperatures (0–5°C) are essential. Adding molecular sieves or desiccants (e.g., MgSO₄) improves stability. Dimerization can occur via nucleophilic attack on the imidazole ring; using bulky bases (e.g., DBU) or kinetic control (slow addition of reagents) suppresses this .
Q. What computational or experimental methods validate the compound’s interaction with biological targets (e.g., enzymes)?
Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions between the carbonyl chloride moiety and active-site residues (e.g., lysine or serine nucleophiles). Isothermal titration calorimetry (ITC) quantifies binding affinity, while X-ray crystallography of inhibitor-enzyme complexes provides atomic-resolution insights. For example, deleobuvir derivatives show hydrogen bonding with NS5B polymerase’s Thr128 and Asn291 residues .
Q. How does structural modification of the imidazole ring influence reactivity and bioactivity?
Substituents at the N1 position (e.g., methyl groups) enhance electron-withdrawing effects , increasing electrophilicity of the carbonyl chloride. Comparative studies with 1-ethyl or 1-propyl analogs reveal reduced metabolic stability due to steric hindrance. Introducing electron-donating groups (e.g., methoxy) at the C4 position alters π-π stacking in enzyme binding pockets, impacting inhibitory potency .
Q. What analytical techniques resolve discrepancies in reported spectral data or melting points?
Discrepancies often arise from hydrate/solvate formation or residual solvents. Thermogravimetric analysis (TGA) identifies hydrated forms, while dynamic vapor sorption (DVS) assesses hygroscopicity. Single-crystal X-ray diffraction unambiguously determines solid-state structure. Cross-referencing NMR with high-resolution mass spectrometry (HRMS) ensures data consistency .
Methodological Considerations
- Scale-up Challenges : Transitioning from milligram to gram-scale synthesis requires optimizing exothermic reactions (e.g., using jacketed reactors for temperature control) and replacing hazardous solvents (e.g., DCM with ethyl acetate) .
- Toxicity Handling : The compound’s hydrolysis releases HCl gas; use fume hoods and neutralization traps (e.g., NaOH scrubbers). Acute toxicity data (LD₅₀) from analogs suggest handling at <10 ppm exposure limits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
